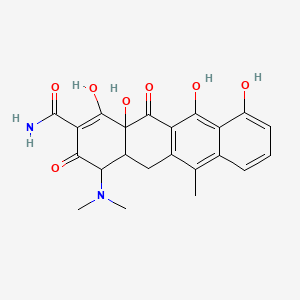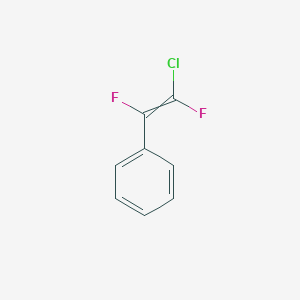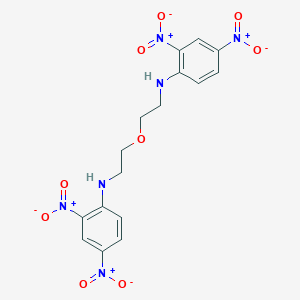
N,N'-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) is an organic compound characterized by its complex molecular structure. This compound is known for its unique properties and potential applications in various scientific fields. It is composed of two 2,4-dinitroaniline groups connected by an oxybis(ethane-2,1-diyl) linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) typically involves a multi-step process. One common method includes the reaction of 2,4-dinitroaniline with a suitable bis(alkylating) agent, such as oxybis(ethane-2,1-diyl) dichloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products
Reduction: The major product would be N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-diaminoaniline).
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The oxybis(ethane-2,1-diyl) linker provides structural stability and influences the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Oxybis(ethane-2,1-diyl))bis(2-bromoacetamide): Similar linker but different functional groups.
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Similar linker but different substituents.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Similar linker but different functional groups.
Uniqueness
N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) is unique due to the presence of two 2,4-dinitroaniline groups, which impart distinct chemical and physical properties. The combination of the oxybis(ethane-2,1-diyl) linker with the nitro groups makes it particularly interesting for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H16N6O9 |
|---|---|
Peso molecular |
436.33 g/mol |
Nombre IUPAC |
N-[2-[2-(2,4-dinitroanilino)ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H16N6O9/c23-19(24)11-1-3-13(15(9-11)21(27)28)17-5-7-31-8-6-18-14-4-2-12(20(25)26)10-16(14)22(29)30/h1-4,9-10,17-18H,5-8H2 |
Clave InChI |
XFPKCJVNHLEHJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
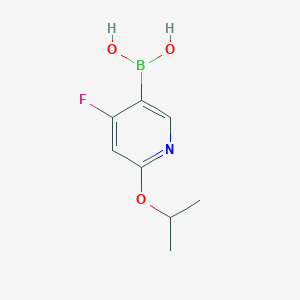


![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
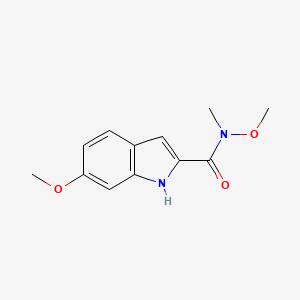
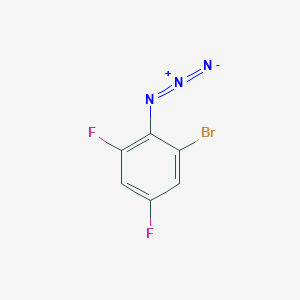
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
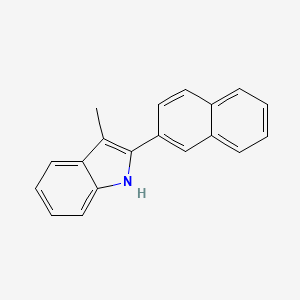
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
